molecular formula C24H53BrN+ B15089053 tetrahexylazanium;hydrobromide

tetrahexylazanium;hydrobromide

Cat. No.: B15089053
M. Wt: 435.6 g/mol
InChI Key: SYZCZDCAEVUSPM-UHFFFAOYSA-N
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Description

Tetrahexylazanium;hydrobromide, also known as tetrahexylammonium bromide, is a quaternary ammonium compound with the molecular formula C24H52BrN. It is commonly used as a phase transfer catalyst in various chemical reactions. The compound is characterized by its ability to facilitate the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, thereby enhancing the reaction rate and yield .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahexylazanium;hydrobromide can be synthesized through the quaternization of hexylamine with hexyl bromide. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Tetrahexylazanium;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in nucleophilic substitution reactions, the major products are typically the substituted ammonium salts .

Mechanism of Action

The primary mechanism by which tetrahexylazanium;hydrobromide exerts its effects is through phase transfer catalysis. The compound facilitates the transfer of reactants between immiscible phases, such as from an aqueous phase to an organic phase. This is achieved by forming a complex with the reactant, allowing it to dissolve in the organic phase and participate in the reaction. The molecular targets and pathways involved in this process are primarily related to the solubility and reactivity of the reactants in different phases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahexylazanium;hydrobromide is unique due to its specific alkyl chain length, which provides an optimal balance between solubility and reactivity in various chemical reactions. This makes it particularly effective as a phase transfer catalyst in a wide range of applications .

Properties

Molecular Formula

C24H53BrN+

Molecular Weight

435.6 g/mol

IUPAC Name

tetrahexylazanium;hydrobromide

InChI

InChI=1S/C24H52N.BrH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;

InChI Key

SYZCZDCAEVUSPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.Br

Origin of Product

United States

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